6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol
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Overview
Description
6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol is a boron-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol typically involves the reaction of cyclohexylamine with boronic acids or boronates. One common method is the reaction of cyclohexylamine with methylboronic acid in the presence of a suitable solvent and catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert it into boron-containing alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, and substituted boron-containing compounds. These products are valuable intermediates in organic synthesis and have applications in various fields .
Scientific Research Applications
6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity . This property makes it a valuable tool in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl-α-MIDA-boryl aldehyde: Similar in structure but contains an aldehyde group instead of a hydroxyl group.
Phenyl-α-MIDA-boryl aldehyde: Contains a phenyl group instead of a cyclohexyl group.
Vinylboronic acid MIDA ester: Contains a vinyl group and is used in similar synthetic applications.
Uniqueness
6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol is unique due to its specific structural features, such as the presence of a cyclohexyl group and a hydroxyl group, which confer distinct reactivity and properties.
Properties
CAS No. |
89188-36-3 |
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Molecular Formula |
C10H20BNO3 |
Molecular Weight |
213.08 g/mol |
IUPAC Name |
6-cyclohexyl-2-hydroxy-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C10H20BNO3/c13-11-14-8-6-12(7-9-15-11)10-4-2-1-3-5-10/h10,13H,1-9H2 |
InChI Key |
NKSJMNXEJZMSMG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCN(CCO1)C2CCCCC2)O |
Origin of Product |
United States |
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